molecular formula C16H14N6O2S B292631 ethyl [(7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)sulfanyl]acetate

ethyl [(7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)sulfanyl]acetate

Cat. No. B292631
M. Wt: 354.4 g/mol
InChI Key: ICHKVUROKPDORD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl [(7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)sulfanyl]acetate is a chemical compound that has gained significant attention in the field of pharmaceutical research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of ethyl [(7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)sulfanyl]acetate involves the inhibition of specific enzymes and signaling pathways that are involved in the development and progression of various diseases. The compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a crucial role in the inflammatory response. It also inhibits the activity of histone deacetylase (HDAC), which is involved in the regulation of gene expression.
Biochemical and Physiological Effects
Ethyl [(7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)sulfanyl]acetate has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce inflammation, inhibit tumor growth, and exhibit anti-microbial activity. The compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of using ethyl [(7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)sulfanyl]acetate in lab experiments is its potent anti-inflammatory and anti-cancer properties. The compound has also been shown to have low toxicity and high bioavailability. However, one of the major limitations of using this compound in lab experiments is its relatively high cost, which may limit its widespread use in research.

Future Directions

There are several future directions for the research and development of ethyl [(7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)sulfanyl]acetate. One of the key areas of research is the identification of new therapeutic applications for the compound. Another area of research is the development of more efficient and cost-effective synthesis methods for the compound. Additionally, further studies are needed to investigate the long-term safety and efficacy of the compound in human clinical trials.
Conclusion
In conclusion, ethyl [(7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)sulfanyl]acetate is a promising chemical compound that has significant potential for therapeutic applications. Its potent anti-inflammatory, anti-cancer, and anti-microbial properties make it an attractive candidate for further research and development. However, more studies are needed to fully understand the mechanism of action and long-term safety and efficacy of the compound.

Synthesis Methods

The synthesis of ethyl [(7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)sulfanyl]acetate involves the reaction between 7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-amine and ethyl 2-mercaptoacetate in the presence of a suitable catalyst. The reaction proceeds via a nucleophilic substitution mechanism, leading to the formation of the desired product.

Scientific Research Applications

Ethyl [(7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)sulfanyl]acetate has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anti-inflammatory, anti-cancer, and anti-microbial properties. The compound has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C16H14N6O2S

Molecular Weight

354.4 g/mol

IUPAC Name

ethyl 2-[(10-phenyl-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-5-yl)sulfanyl]acetate

InChI

InChI=1S/C16H14N6O2S/c1-2-24-13(23)9-25-16-20-19-15-12-8-18-22(11-6-4-3-5-7-11)14(12)17-10-21(15)16/h3-8,10H,2,9H2,1H3

InChI Key

ICHKVUROKPDORD-UHFFFAOYSA-N

SMILES

CCOC(=O)CSC1=NN=C2N1C=NC3=C2C=NN3C4=CC=CC=C4

Canonical SMILES

CCOC(=O)CSC1=NN=C2N1C=NC3=C2C=NN3C4=CC=CC=C4

Origin of Product

United States

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